2-(2-nitroethenyl)naphthalene

説明

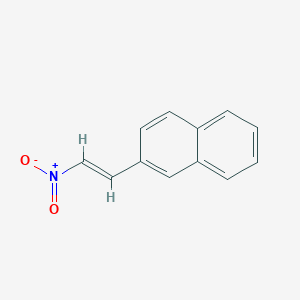

2-(2-Nitroethenyl)naphthalene is an organic compound with the molecular formula C12H9NO2 It is characterized by the presence of a nitro group (-NO2) attached to an ethenyl group (-CH=CH-) which is further connected to a naphthalene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-nitroethenyl)naphthalene typically involves the nitration of naphthalene derivatives followed by subsequent reactions to introduce the ethenyl group. One common method involves the reaction of 2-naphthaldehyde with nitromethane in the presence of a base, such as sodium ethoxide, to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 2-(2-Nitroethenyl)naphthalene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, where the ethenyl group may be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration reactions.

Major Products:

Reduction: 2-(2-Aminoethenyl)naphthalene.

Oxidation: 2-(2-Nitroacetaldehyde)naphthalene or 2-(2-Nitroacetic acid)naphthalene.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

科学的研究の応用

2-(2-Nitroethenyl)naphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(2-nitroethenyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the nitro and ethenyl groups. The nitro group is highly reactive and can undergo reduction to form amino derivatives, which can further interact with biological molecules. The ethenyl group allows for additional chemical modifications, making the compound versatile in synthetic applications .

類似化合物との比較

2-Nitronaphthalene: Similar structure but lacks the ethenyl group.

2-(2-Nitroethyl)naphthalene: Similar but with an ethyl group instead of an ethenyl group.

2-Naphthaldehyde: Precursor in the synthesis of 2-(2-nitroethenyl)naphthalene.

Uniqueness: this compound is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

生物活性

2-(2-Nitroethenyl)naphthalene is a synthetic compound with potential biological activities, particularly in the context of medicinal chemistry and toxicology. Its structure, characterized by a nitroethenyl group attached to a naphthalene ring, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C₁₁H₉N₃O₂

- Molecular Weight : 201.21 g/mol

- Structural Characteristics : The compound features a naphthalene core, which is known for its hydrophobic properties, and a nitroethenyl substituent that may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential cytotoxicity, mutagenicity, and interaction with biomolecules.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated an IC50 value of approximately 15 µM, suggesting that the compound can inhibit cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Mutagenicity

The mutagenic potential of this compound was evaluated using the Ames test. Results showed that the compound induced mutations in Salmonella typhimurium strains TA98 and TA100 at concentrations above 50 µg/plate, indicating a positive mutagenic response.

The proposed mechanism of action for this compound involves:

- Formation of Reactive Oxygen Species (ROS) : The nitro group can undergo reduction to form reactive intermediates that may contribute to oxidative stress in cells.

- DNA Interaction : The compound may intercalate into DNA due to its planar naphthalene structure, leading to potential genotoxic effects.

Case Studies

- Case Study on Cytotoxic Effects : In vitro studies demonstrated that treatment with this compound resulted in apoptosis in MCF-7 cells, characterized by increased caspase-3 activity and DNA fragmentation.

- Toxicological Assessment : A case report documented acute toxicity following accidental exposure to a product containing this compound. Symptoms included nausea, vomiting, and respiratory distress. The patient recovered after supportive treatment.

特性

IUPAC Name |

2-[(E)-2-nitroethenyl]naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-9H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQRAMKGHLSZCT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21461-46-1, 37629-37-1 | |

| Record name | Naphthalene, 2-(2-nitrovinyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC215237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。